1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime
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Overview
Description
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic compound that features both thiazole and pyrrole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique electronic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with pyrrole-2-carbaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The oxime group can also form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Widely studied for their roles in medicinal chemistry and organic synthesis.
Oxime compounds: Commonly used in the development of pharmaceuticals and agrochemicals.
Uniqueness
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime is unique due to the combination of thiazole, pyrrole, and oxime functionalities in a single molecule. This unique structure provides a versatile platform for exploring various chemical reactions and biological activities .
Properties
IUPAC Name |
(NZ)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-10-6-7-2-1-4-11(7)8-9-3-5-13-8/h1-6,12H/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKWBSFRUIISGJ-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N\O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821448 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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